molecular formula C10H8N2O2 B1301609 2-Methyl-1,6-naphthyridine-3-carboxylic acid CAS No. 387350-63-2

2-Methyl-1,6-naphthyridine-3-carboxylic acid

Cat. No. B1301609
CAS RN: 387350-63-2
M. Wt: 188.18 g/mol
InChI Key: QPJMZENOEJWDKD-UHFFFAOYSA-N
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Description

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a compound that belongs to the naphthyridine family, a group of compounds known for their diverse pharmacological activities. The naphthyridine core has been modified in various ways to enhance its biological properties, leading to the synthesis of derivatives with potential as antitumor agents, gastric antisecretory agents, and antibacterial agents .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves modifications at specific positions on the naphthyridine core to achieve desired biological activities. For instance, the introduction of a 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position has been shown to enhance antitumor activity . Another approach involves the Pfitzinger-type condensation to obtain bi- and tridentate ligands containing the naphthyridine moiety . Additionally, methods such as the reaction of 2-aminopyridines with glycerol in the presence of sodium m-nitrobenzenesulfonate have been used to synthesize naphthyridines with high yield .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is crucial for their pharmacological activity. Spectroscopic data, including IR, 1H- and 13C-NMR, and MS, support the enol–lactam structure of these compounds in solution, solid state, and gas phase . The structural confirmation of synthesized naphthyridines is typically achieved through NMR and MS analyses .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions that are essential for their biological activity. For example, the decarboxylation of 3-carboxylic acids has been used to prepare 2-substituted 1,8-naphthyridines . Methylation reactions have also been employed to modify naphthyridines, with the methylation process being examined through the Huckel molecular orbital method .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. These properties are important for the compounds' pharmacokinetic profiles and biological activities. For instance, the introduction of specific substituents can lead to potent cytotoxicity against various cancer cell lines and bacterial infections . The solubility, stability, and reactivity of these compounds can be tailored through structural modifications, which are critical for their potential therapeutic applications.

Scientific Research Applications

Antibacterial Activity

1,6-Naphthyridine derivatives have been studied for their antibacterial properties. For instance, 8-Methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids were synthesized as new 6-desfluoroquinolone antibacterials. These compounds showed good Gram-positive antibacterial activity, with minimum inhibitory concentrations on the same order as ciprofloxacin for certain derivatives (Sabatini, Cecchetti, Tabarrini, & Fravolini, 1999).

Spectroscopic and Theoretical Studies

Spectroscopic studies on derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, have been conducted. These studies provide insights into solvatochromism, relative stabilities of isomers, and interaction with solvents, contributing to a deeper understanding of their chemical properties (Santo et al., 2003).

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities. These compounds have shown potent cytotoxicity against various cancer cell lines, with some derivatives exhibiting IC50 values less than 10 nM (Deady et al., 2005).

Mechanism of Action

Target of Action:

The primary targets of 2-Methyl-1,6-naphthyridine-3-carboxylic acid are likely to be specific proteins or enzymes within cellsRelated compounds with a 1,8-naphthyridine moiety have been reported as antibacterial agents

Mode of Action:

The mode of action involves the compound’s interaction with its targets. Since 2-Methyl-1,6-naphthyridine-3-carboxylic acid is structurally related to nalidixic acid (a well-known antibacterial agent), we can infer that it may inhibit DNA gyrase or topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By interfering with their function, the compound likely disrupts bacterial DNA synthesis and leads to cell death .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability and efficacy. For instance, acidic conditions may enhance solubility, while high temperatures could accelerate degradation.

: Madaan, A., Kumar, S., & Singh, P. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Topics in Medicinal Chemistry, 15(16), 1600–1613. PDF

: SpringerLink. (2020). Nalidixic Acid—Mode of Action. Link

properties

IUPAC Name

2-methyl-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)4-7-5-11-3-2-9(7)12-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJMZENOEJWDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371694
Record name 2-methyl-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,6-naphthyridine-3-carboxylic acid

CAS RN

387350-63-2
Record name 2-methyl-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,6-naphthyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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